molecular formula C11H15N5O3 B150664 N6-Methyl-2'-deoxyadenosine CAS No. 2002-35-9

N6-Methyl-2'-deoxyadenosine

Cat. No.: B150664
CAS No.: 2002-35-9
M. Wt: 265.27 g/mol
InChI Key: DYSDOYRQWBDGQQ-XLPZGREQSA-N
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Description

N6-Methyl-2'-deoxyadenosine (m6dA) is a DNA modification involving methylation at the N6 position of adenine. Initially recognized in prokaryotes for roles in replication, transcription, and transposon regulation , m6dA has recently been reported in eukaryotes, including mammals. In the mammalian brain, m6dA is dynamically regulated in response to neuronal activation and fear extinction learning, where it accumulates at promoters and coding sequences to drive activity-induced gene expression (e.g., Bdnf exon IV transcription) . The methyltransferase N6amt1 mediates m6dA deposition, though its activity may require cofactors for precise targeting . Despite these findings, m6dA's prevalence in metazoans remains contentious, with studies reporting low abundance or methodological artifacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyl-2’-deoxyadenosine typically involves the methylation of deoxyadenosine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of N6-Methyl-2’-deoxyadenosine may involve more scalable and efficient methods, such as enzymatic methylation using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to deoxyadenosine, producing N6-Methyl-2’-deoxyadenosine with high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: N6-Methyl-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gene Regulation and Expression

N6-Methyl-2'-deoxyadenosine plays a crucial role in the regulation of gene expression. Research has shown that m6dA is involved in activity-induced gene expression and is essential for processes such as fear extinction in mammals. For instance, studies have demonstrated that the enzyme N6-adenine methyltransferase 1 (N6amt1) is responsible for the accumulation of m6dA in response to neuronal activity, leading to increased mRNA expression in primary cortical neurons . This suggests that m6dA may serve as a regulatory mark influencing gene transcription in response to environmental stimuli.

DNA Modification and Repair

m6dA is also implicated in DNA repair mechanisms. The presence of m6dA has been detected across various mammalian tissues, indicating its potential role in maintaining genomic integrity . The modification's abundance varies significantly under different physiological conditions, such as during stress responses or developmental stages, highlighting its adaptive role in cellular function .

Cancer Research

The study of m6dA has extended into cancer research, where it is being investigated for its potential as a biomarker for tumorigenesis. Research indicates that the levels of m6dA decrease significantly in tumor tissues compared to adjacent non-tumoral tissues, suggesting a correlation between m6dA abundance and cancer progression . This relationship opens avenues for utilizing m6dA as a diagnostic marker or therapeutic target in oncology.

Developmental Biology

In developmental biology, m6dA has been linked to embryonic development processes. Studies on Drosophila melanogaster have shown dynamic changes in m6dA levels throughout different life stages, indicating its involvement in developmental regulation . Additionally, the modification's levels have been observed to fluctuate based on environmental factors, such as temperature changes during breeding, further emphasizing its role in developmental plasticity .

Synthetic Biology and Biotechnology

The incorporation of m6dA into synthetic biology applications has also gained traction. Researchers have successfully replaced standard nucleotides with N6-methyl-dATP (N6mdATP) during PCR amplification to study the incorporation of 6mA into mammalian genomes . This technique allows for the exploration of genetic modifications and their implications on gene function and regulation.

Case Studies and Research Findings

Study TitleFindingsApplication
Activity-Induced Gene ExpressionDemonstrated that N6amt1 increases mRNA expression linked to neuronal activityNeurobiology research
Detection of 6mA in Human CellsIdentified 6mA levels in HEK293T cells; confirmed through advanced sequencing methodsCancer diagnostics
Dynamic Changes During DevelopmentAnalyzed fluctuations of m6dA throughout Drosophila life cycle stagesDevelopmental biology studies
Enzymatic Manipulation of N6-MethyladenosineExplored Bsu06560's role in regulating adenosine metabolism affecting gene expressionSynthetic biology applications

Mechanism of Action

N6-Methyl-2’-deoxyadenosine exerts its effects primarily through its role in epigenetic regulation. The methylation at the sixth position of adenine can influence the binding of transcription factors and other proteins to DNA, thereby modulating gene expression. This modification can also affect DNA repair and replication processes . The molecular targets include various DNA-binding proteins and enzymes involved in methylation and demethylation pathways .

Comparison with Similar Compounds

Adenine-Based Modifications

N6-Hydroxymethyl-2'-deoxyadenosine (hm6dA)

  • Structural Difference : hm6dA is a hydroxylation derivative of m6dA, replacing the methyl group with a hydroxymethyl moiety.
  • Detection: Both m6dA and hm6dA are quantified via LC-MS/MS or immunoprecipitation, though distinguishing them requires specialized techniques like isotopic labeling .

Prokaryotic N6-Methyladenine (6mA)

  • Functional Contrast : In bacteria, 6mA regulates restriction-modification systems and virulence. Unlike eukaryotic m6dA, prokaryotic 6mA is abundant (0.1–2% of adenines) and stably maintained .
  • Enzymatic Machinery : Bacterial methyltransferases (e.g., Dam) exhibit sequence specificity (e.g., GATC motifs), whereas N6amt1 in mammals lacks strict motif preferences .

Cytosine-Based Modifications

5-Methylcytosine (5mC)

  • Epigenetic Role : 5mC is a well-established repressive mark enriched at CpG islands, associated with gene silencing and imprinting. DNMTs (e.g., DNMT1) catalyze its deposition .
  • Dynamic Regulation : Unlike m6dA, 5mC oxidation generates 5-hydroxymethylcytosine (5hmC), an active demethylation intermediate linked to neuronal plasticity .

5-Hydroxymethylcytosine (5hmC)

  • Functional Distinction : 5hmC is abundant in neurons (0.5–1% of cytosines) and redistributes during learning, contrasting with m6dA's lower abundance (~0.001% in mammals) and promoter-specific accumulation .

RNA Modifications

N6-Methyladenosine (m6A)

  • Enzymes : METTL3/METTL14 catalyze RNA m6A, while N6amt1 targets DNA m6dA .
  • Functional Overlap : Both modifications regulate transcription and stress responses. However, m6A primarily influences mRNA splicing and translation, whereas m6dA modulates DNA accessibility for Pol II recruitment .

Emerging DNA Modifications

  • 5-Formylcytosine (f5dC) and 5-Carboxycytosine (ca5dC) : Oxidized derivatives of 5mC involved in active demethylation. Unlike m6dA, these modifications destabilize DNA duplexes and recruit repair proteins .

Data Tables

Table 1: Structural and Functional Comparison

Modification Structure Enzymes Detection Methods Biological Role Abundance (Mammals)
m6dA N6-methyladenine N6amt1 (+ cofactors) 6mASCOPE, SMRT-seq, LC-MS/MS Transcriptional activation 0.0001–0.001%
hm6dA N6-hydroxymethyladenine ALKBH1 LC-MS/MS, immunoprecipitation Demethylation intermediate Undetermined
5mC 5-methylcytosine DNMTs Bisulfite sequencing Gene silencing 3–5%
5hmC 5-hydroxymethylcytosine TET enzymes OxBS-seq, hMeDIP-seq Active demethylation, plasticity 0.5–1%
RNA m6A N6-methyladenosine METTL3/METTL14 miCLIP, MeRIP-seq mRNA splicing, translation 0.1–0.4% of RNA

Table 2: Organism-Specific Prevalence

Organism m6dA Abundance Key Functions
E. coli 0.1–2% Restriction-modification, virulence
C. elegans 0.005% Germline development
Mouse Brain 0.0001% Fear extinction, synaptic plasticity
Human Cell Lines 0.0005% Gene body enrichment, transcription

Biological Activity

N6-Methyl-2'-deoxyadenosine (N6-Me-dAdo) is an epigenetic nucleoside that has garnered significant attention due to its diverse biological activities. This article explores its role in gene regulation, cellular processes, and implications in various biological systems, supported by case studies and research findings.

Structure and Properties

N6-Me-dAdo is a modified form of deoxyadenosine, characterized by a methyl group attached at the nitrogen-6 position of the adenine base. This modification is crucial for its biological functions, influencing DNA structure and gene expression.

Gene Regulation

N6-Me-dAdo plays a pivotal role in regulating gene expression across various organisms. Research indicates that it can enhance transcriptional activity by promoting the binding of transcription factors to DNA. For instance, in Chlamydomonas reinhardtii, N6-Me-dAdo is located at transcription start sites and is associated with increased gene expression levels .

In mammalian systems, N6-Me-dAdo has been identified as a key player in the regulation of genes involved in erythropoiesis. A study highlighted its role as an agonist that promotes the hyperproliferation of burst-forming unit erythroid (BFU-E) cells, essential for red blood cell formation .

DNA Repair and Replication

The compound also contributes to DNA repair mechanisms and replication processes. Its presence enhances the stability of DNA structures, facilitating effective repair pathways in response to damage. In prokaryotes and protists, N6-Me-dAdo is involved in the regulation of these critical processes, ensuring genomic integrity during replication cycles .

Incorporation into Genomes

Recent studies have demonstrated that N6-Me-dAdo can be incorporated into mammalian genomes through DNA polymerase activity. When deoxyribonucleoside triphosphates are replaced with N6-methylated forms during PCR amplification, significant levels of 6-methyladenine (6mA) are detected within genomic DNA . This incorporation suggests that N6-Me-dAdo may influence genomic architecture and function by modifying existing DNA sequences.

Enzymatic Interactions

The metabolism of N6-Me-dAdo involves specific enzymes that facilitate its conversion and regulatory effects. For example, the enzyme Bsu06560 from Bacillus subtilis has been shown to metabolize N6-methyladenosine, impacting various biological processes through alterations in adenosine metabolism . Mutations in this enzyme have resulted in enhanced conversion ratios, further elucidating its role in regulating gene expression.

Study on Fear Extinction Learning

In a notable study examining the effects of N6-Me-dAdo on fear extinction learning in mice, researchers found that increased levels of this nucleoside were associated with enhanced gene expression necessary for memory processing. Manipulating the expression of the methyltransferase responsible for adding this modification led to observable changes in behavior and gene regulation patterns .

Genome-Wide Analysis

Another significant investigation focused on mapping the genome-wide deposition of 6mA in human DNA. This study revealed that methylation at specific motifs (GANTC) could modulate gene expression by altering chromatin states, suggesting a complex interplay between N6-Me-dAdo modifications and epigenetic regulation mechanisms .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound across different studies:

Study Organism Key Findings
Sigma-AldrichVariousRole in gene expression; involved in transcription start sites
Cell (BFU-E Hyperproliferation)MicePromotes hyperproliferation of BFU-E cells essential for erythropoiesis
Nature (Genome Incorporation)Mouse & Human CellsDemonstrated incorporation into genomes during replication; affects genomic architecture
OUP (Enzymatic Regulation)Bacillus subtilisIdentified key enzymes regulating N6-methyladenosine metabolism influencing gene expression
PMC (Fear Extinction)MiceIncreased m6dA levels linked to enhanced memory processing during fear extinction learning

Q & A

Basic Research Questions

Q. How can researchers detect and quantify m6dA in mammalian DNA?

Methodological approaches include DpnI-qPCR for locus-specific analysis and DpnI-seq coupled with next-generation sequencing for genome-wide profiling. DpnI enzyme selectively digests methylated DNA, enabling quantification via qPCR or sequencing. FACS-sorted neuronal populations are often used to isolate cell-type-specific DNA for analysis, as demonstrated in fear extinction studies . For chemical validation, Ru(phen)₃Cl₂ -mediated selective functionalization minimizes side reactions, enhancing specificity in modified oligonucleotide detection .

Q. What role does m6dA play in activity-dependent gene expression?

m6dA accumulates at promoters and coding regions of activity-regulated genes (e.g., Rab3a, Gabrr3) in prefrontal cortical neurons during fear extinction. This modification facilitates chromatin remodeling (e.g., H3K4me3 enrichment) and RNA polymerase II recruitment, driving transcription. Experimental validation involves ChIP-qPCR for histone marks and RNA-seq to correlate m6dA deposition with mRNA upregulation .

Q. Which model systems are commonly used to study m6dA dynamics?

  • In vitro : Primary cortical neurons stimulated with KCl depolarization to mimic neuronal activation .
  • In vivo : Fear extinction paradigms in mice, with m6dA analyzed in prefrontal cortex tissues .
  • Cell lines : Erythroid progenitor BFU-E cells treated with m6dA to assess self-renewal via colony-forming assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in m6dA accumulation across genomic regions?

For example, m6dA increases at Rab3a and Gabrr3 promoters post-extinction but not at BDNF P1. Use locus-specific DpnI-qPCR with stringent normalization to input DNA and include negative controls (e.g., pseudoconditioned animals). Statistical frameworks like two-way ANOVA with Dunnett’s post-hoc tests help distinguish learning-specific effects from baseline variability .

Q. What strategies integrate m6dA data with other epigenetic marks?

Combine DpnI-seq with ChIP-seq (e.g., H3K4me3, RNA Pol II) and ATAC-seq to map open chromatin regions. In fear extinction studies, co-localization of m6dA with H3K4me3 and TFIIB was observed at Rab3a, suggesting synergistic regulation. Bioinformatics tools like DAVID or GREAT can identify enriched pathways .

Q. What experimental designs address m6dA’s role in cell-type-specific responses?

  • FACS-sorted neurons : Isolate activated neurons (e.g., GFP-tagged) after viral vector-mediated labeling .
  • Knockdown models : Use shRNA targeting N6amt1 (m6dA methyltransferase) to dissect its necessity in gene activation. In BFU-E cells, dose-dependent m6dA treatments (0.1–10 µM) reveal thresholds for progenitor self-renewal .

Q. Data Analysis and Interpretation

Q. How should researchers validate m6dA’s functional impact on transcription?

  • CRISPR-dCas9 : Target N6amt1 to specific loci and measure transcriptional output via RT-qPCR .
  • Pharmacological inhibition : Use adenosine deaminase inhibitors (e.g., 2'-deoxy-N6-methyladenosine) to stabilize m6dA and assess downstream gene expression .

Q. What statistical methods are robust for m6dA studies?

  • Longitudinal data : Mixed-effects models account for inter-individual variability in aging or behavioral studies .
  • High-throughput data : Benjamini-Hochberg correction for multiple comparisons in genome-wide analyses .

Q. Emerging Challenges

Q. How can conflicting reports on m6dA abundance in eukaryotes be addressed?

Standardize protocols for DNA extraction and LC-MS/MS calibration to exclude bacterial contamination. Use negative controls (e.g., N6amt1 knockout cells) and cross-validate with orthogonal methods like immunoprecipitation .

Q. What mechanisms underlie m6dA’s dual role in neuroplasticity and cancer?

In fear extinction, m6dA promotes adaptive gene expression, whereas in glioblastoma, it drives oncogenic transcription. Compare cell-type-specific methyltransferase complexes (e.g., N6amt1 vs. METTL4) and their genomic targets using CUT&Tag or single-cell sequencing .

Properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSDOYRQWBDGQQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173840
Record name N(6)-Methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-35-9
Record name 2′-Deoxy-N6-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Methyl-2'-deoxyadenosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-Methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-METHYLDEOXYADENOSINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48QZW2IR9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N6-Methyl-2'-deoxyadenosine
N6-Methyl-2'-deoxyadenosine
N6-Methyl-2'-deoxyadenosine
N6-Methyl-2'-deoxyadenosine
N6-Methyl-2'-deoxyadenosine
N6-Methyl-2'-deoxyadenosine

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